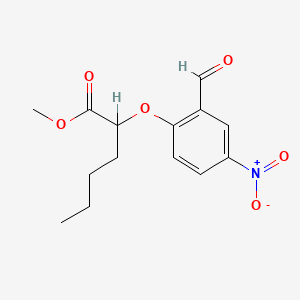

![molecular formula C19H20F2N6O2S B2581571 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide CAS No. 2309586-78-3](/img/structure/B2581571.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

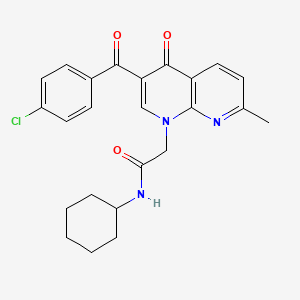

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a derivative of 1,2,4-triazolo[4,3-b]pyridazine . The molecular formula is C17H25N7O3S, with an average mass of 407.491 Da and a monoisotopic mass of 407.173950 Da .

Synthesis Analysis

The synthesis of similar compounds involves a two-step route starting with readily available precursors and corresponding aldehydes . The reaction of these precursors with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, affords the desired product .Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutyl group attached to a 1,2,4-triazolo[4,3-b]pyridazine ring, which is further connected to an azetidine ring .Chemical Reactions Analysis

The synthesized compounds exhibit weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Physical and Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied . More specific physical and chemical properties for this compound are not available in the retrieved data.Scientific Research Applications

Anti-Asthmatic Activities

Research indicates the synthesis of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, which have been evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, showing significant potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antitumor Activities

Several studies have been conducted on the synthesis of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, which displayed potent antitumor activity against various cancer cell lines. For instance, compounds synthesized in these categories have shown high growth inhibitory activity and induced cancer cell apoptosis via caspase-3 dependent pathways, suggesting their significant value in cancer treatment (Fares et al., 2014).

Antibacterial and Antifungal Activities

Research has also explored the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which demonstrated excellent-to-moderate antibacterial activity against various strains, including E. coli and S. aureus, as well as good antifungal activity against C. albicans (Hassan, 2013).

Synthesis and Structural Analysis

Studies on the synthesis of heterocyclic compounds, such as [1,2,4]triazolo[4,3-a]pyrimidines, through intramolecular oxidative-cyclization, have been significant. These compounds have been evaluated for their antiproliferative and apoptotic inducing activities, particularly in osteosarcoma and breast cancer cell lines, demonstrating their potential as therapeutic agents (Kamal et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are known to have extensive therapeutic uses . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

The exact mode of action would depend on the specific target of the compound. The interaction usually involves the formation of specific interactions with the target receptors, leading to changes in their activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. Compounds with similar moieties have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. In silico pharmacokinetic and molecular modeling studies can be used to predict these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of that enzyme .

Properties

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O2S/c1-25(30(28,29)16-8-13(20)7-14(21)9-16)15-10-26(11-15)18-6-5-17-22-23-19(27(17)24-18)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUENMDMYJCRVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=CC(=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

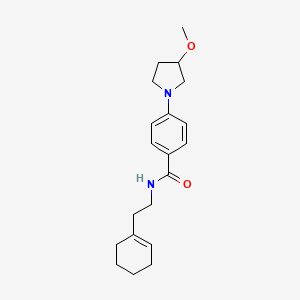

![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)

![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)

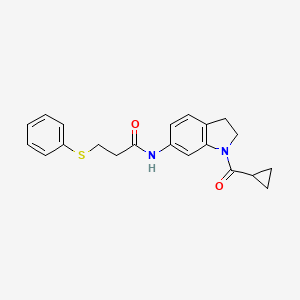

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581496.png)

![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)

![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2581505.png)

![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2581506.png)

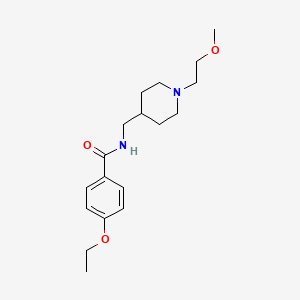

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)